ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
The compound ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, where a Knoevenagel approach is used followed by a cyclocondensation reaction . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods highlight the regioselectivity and the ability to introduce various substituents into the pyrazole ring, which is crucial for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The dihedral angles between the planes of the pyrazole ring and adjacent benzene rings, as well as the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, are important features that can influence the properties and reactivity of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling reactions, to afford a wide range of heterocyclic compounds . These reactions are often used to synthesize biologically active molecules and can be tailored to produce specific structural motifs.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their melting points, solubility, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties . Additionally, the biological activities, such as fungicidal and plant growth regulation activities, are also determined by the specific functional groups present in the molecule . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the electronic structure-property relationships of these compounds .
Scientific Research Applications
Antimicrobial Activities
The synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, including close relatives of the specified compound, has been explored for antimicrobial evaluation. These compounds demonstrated moderate to high antimicrobial activity against various microorganisms, such as fungi and bacteria, showcasing their potential in antimicrobial applications (Aly, 2016).
Structural Analysis and Spectroscopic Characterization
Studies have detailed the synthesis, spectroscopic characterization, and structural analysis of compounds closely related to ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate. These investigations include single crystal X-ray diffraction and Density Functional Theory (DFT) studies to understand the compounds' molecular geometry and electronic structure-property relationships (Viveka et al., 2016).
Synthesis of New Analgesic and Anti-inflammatory Agents
Research has been conducted on the synthesis of new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including structures akin to the target compound, for their potential analgesic and anti-inflammatory activities. These studies highlight the promise of these compounds as lead molecules for developing new classes of analgesic and anti-inflammatory drugs, offering insights into their pharmacological potential (Gokulan et al., 2012).
Corrosion Inhibition
Pyranopyrazole derivatives, related to the compound , have been examined as novel corrosion inhibitors for mild steel, relevant for industrial applications such as the pickling process. These studies show the compounds' efficacy in protecting metal surfaces against corrosion, linking their chemical properties to practical industrial applications (Dohare et al., 2017).
Development of Heterocyclic Systems
Research into the synthesis of unsymmetrical disubstituted 1,3,4-oxadiazoles and triazolo[3,4-b]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety has expanded the scope of heterocyclic chemistry. These studies contribute to the broader understanding of creating novel heterocyclic systems with potential applications in various chemical and pharmaceutical fields (Patil et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have shown various biologically vital properties .
Result of Action
Similar compounds, like indole derivatives, have been used for the treatment of various disorders in the human body .
properties
IUPAC Name |
ethyl 1-methyl-3-(phenylsulfanylmethyl)thieno[2,3-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-3-20-16(19)14-9-12-13(17-18(2)15(12)22-14)10-21-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGAMRWKYOIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N(N=C2CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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